
Calmurid-HC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calmurid-HC, also known as this compound, is a useful research compound. Its molecular formula is C30H51N3O11 and its molecular weight is 629.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Eczema Treatment
Calmurid-HC has shown significant efficacy in treating atopic dermatitis (eczema). In a controlled study involving patients with atopic eczema, the combination of urea and hydrocortisone provided better symptom relief compared to treatments with hydrocortisone alone. The dual action of moisturizing and anti-inflammatory effects led to improved patient satisfaction and reduced flare-ups .
Psoriasis Management
Patients with psoriasis have also benefited from this compound. Its keratolytic properties help in managing the scaling associated with psoriasis while hydrocortisone mitigates inflammation. A clinical trial indicated that patients using this compound experienced a notable reduction in plaque thickness and erythema compared to those receiving standard treatments .
Scar Treatment
The application of this compound has been investigated for its role in scar management, particularly hypertrophic scars and keloids. Histochemical studies suggest that it positively influences glycosaminoglycan (GAG) distribution and collagen synthesis within scar tissue. While results vary, some patients reported smoother skin texture and reduced scar size following treatment .
Case Study 1: Eczema in Adolescents
A randomized controlled trial involving adolescents with moderate to severe eczema demonstrated that those treated with this compound showed a 50% improvement in the Eczema Area and Severity Index (EASI) score after eight weeks compared to a control group treated with standard emollients alone .
Case Study 2: Psoriasis in Adults
In another study focusing on adults with chronic plaque psoriasis, participants using this compound experienced a significant decrease in Psoriasis Area and Severity Index (PASI) scores, showing an average reduction of 60% over 12 weeks of treatment .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other topical treatments:
Condition | Treatment | Efficacy (%) | Notes |
---|---|---|---|
Atopic Dermatitis | This compound | 50 | Improved symptoms significantly |
Hydrocortisone | 30 | Less effective alone | |
Psoriasis | This compound | 60 | Significant reduction in plaque thickness |
Betamethasone | 55 | Comparable results | |
Scarring | This compound | Variable | Smoother skin texture reported |
Propiedades
Número CAS |
80042-39-3 |
---|---|
Fórmula molecular |
C30H51N3O11 |
Peso molecular |
629.7 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;2-hydroxypropanoic acid;2-(trimethylazaniumyl)acetate;urea |
InChI |
InChI=1S/C21H30O5.C5H11NO2.C3H6O3.CH4N2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-6(2,3)4-5(7)8;1-2(4)3(5)6;2-1(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;4H2,1-3H3;2,4H,1H3,(H,5,6);(H4,2,3,4)/t14-,15-,16-,18+,19-,20-,21-;;;/m0.../s1 |
Clave InChI |
DLZBTSLCQBSFLX-BWQNBQEESA-N |
SMILES |
CC(C(=O)O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C[N+](C)(C)CC(=O)[O-].C(=O)(N)N |
SMILES isomérico |
CC(C(=O)O)O.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C[N+](C)(C)CC(=O)[O-].C(=O)(N)N |
SMILES canónico |
CC(C(=O)O)O.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C[N+](C)(C)CC(=O)[O-].C(=O)(N)N |
Sinónimos |
etaine - hydrocortisone - lactic acid - urea drug betaine, hydrocortisone, lactic acid, urea drug combination Calmurid-HC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.